3-(4-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(4-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate ketone, followed by cyclization and functional group modifications. For instance, the reaction of o-phenylenediamine with 4-fluorobenzaldehyde in the presence of a catalyst such as propylphosphonic anhydride (T3P) can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves scalable methods that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts like silica-supported fluoroboric acid have been explored to optimize the reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Potential therapeutic applications in treating anxiety, epilepsy, and other central nervous system disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Midazolam: Another benzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Diazepam: Widely used for its muscle relaxant and anticonvulsant effects.
Uniqueness
3-(4-fluorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific fluorophenyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety .
Properties
Molecular Formula |
C20H17FN2O |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C20H17FN2O/c1-12-20-18(23-17-5-3-2-4-16(17)22-12)10-14(11-19(20)24)13-6-8-15(21)9-7-13/h2-9,14,22H,10-11H2,1H3 |
InChI Key |
ZBRGAZXZXJNGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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